FIr6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

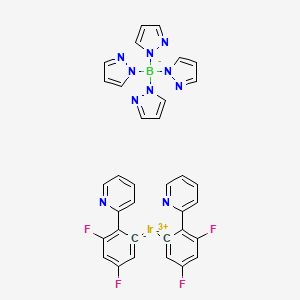

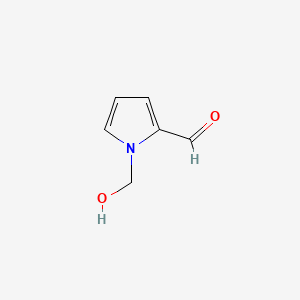

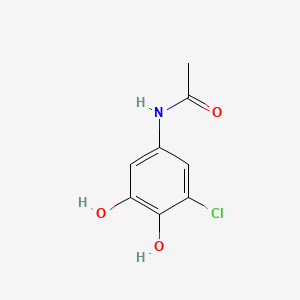

FIr6, also known as Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III), is a high-purity material commonly used as a blue emitter for OLED devices . It is more practical for use in full-color display devices and lighting applications compared to the more widely-used blue phosphorescent emitter, FIrPic .

Molecular Structure Analysis

FIr6 has a complex molecular structure with the chemical formula C34H24N10BF4Ir . It has a molecular weight of 851.64 g/mol . The structure includes iridium (III) coordinated with two 2,4-difluorophenylpyridinato groups and a tetrakis(1-pyrazolyl)borate group .

Physical And Chemical Properties Analysis

FIr6 is a yellow powder or crystal . It shows deep blue emissions with major vibronic peaks at 458 and 489 nm . The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are 6.10 eV and 3.10 eV respectively .

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

FIr6 is commonly used as a blue emitter material for OLED devices . It has been used in the development of multifunctional blue-emission OLEDs using TADF-exciplex materials . These OLEDs exhibit sensitivity to external stimuli and achieve a maximum external quantum efficiency (EQE) of 11.6% .

Multifunctional OLEDs

The potential multifunctionality of the devices arises from their response to low external magnetic fields (up to 100 mT) with an efficiency up to 2.5% for magnetoconductance . Maximum magneto-electroluminescence effects of 4.1% were detected .

Sensing Systems

OLEDs based on FIr6 display sensitivity to stimuli originating from their surroundings, particularly magnetic fields, thereby enhancing their appeal for sensor applications .

Flat-Panel Displays

FIr6 has great potential in flat-panel displays due to its high internal quantum efficiency . It is more practical for use in full-color display devices compared to the more widely-used blue phosphorescent emitter, FIrPic .

Solid-State Lighting

FIr6 is also used in solid-state lighting due to its high internal quantum efficiency .

Flexible Electronics

Research efforts are being conducted to implement OLEDs based on FIr6 in flexible electronics .

Medical Applications

There is potential for OLEDs based on FIr6 to be implemented in point-of-care devices in medical applications .

Large-Scale Production

The technique used in the development of OLEDs based on FIr6 allows for large-scale production on arbitrary geometries .

Orientations Futures

FIr6, as a blue emitter in OLED devices, plays a crucial role in the development of full-color display devices and lighting applications . Its future directions might involve improving its efficiency, stability, and color purity. Additionally, research could explore its potential uses in other applications beyond OLEDs.

Propriétés

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGRNJTEKQFND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24BF4IrN10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

851.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III) | |

Q & A

Q1: What is the molecular formula and weight of FIr6?

A1: The molecular formula of FIr6 is C33H24BF4IrN10, and its molecular weight is 805.62 g/mol.

Q2: Are there any spectroscopic data available for FIr6?

A2: Yes, FIr6 has been extensively characterized using various spectroscopic techniques. Its UV-Vis absorption spectrum typically shows strong absorption bands in the UV and blue regions, contributing to its deep-blue emission. [, , , , , ] Additionally, its photoluminescence spectrum exhibits a characteristic deep-blue emission with a peak around 470 nm. [, , , ]

Q3: Which materials are commonly used as hosts for FIr6 in OLED devices?

A4: FIr6 requires host materials with high triplet energies (T1) to ensure efficient energy transfer. [, , , , ] Some commonly used hosts include:

- p-bis(triphenylsilyly)benzene (UGH2): This wide-bandgap host material enables efficient exciton formation directly on FIr6 molecules. [, ]

- Diphenyldi(o-tolyl)silane (UGH1): Similar to UGH2, UGH1 also facilitates direct exciton formation on FIr6, leading to efficient deep-blue electrophosphorescence. []

- Poly(N-vinylcarbazole) (PVK): Although PVK has a lower triplet energy than ideal, researchers have achieved efficient deep-blue and white OLEDs by using interfacial layers to confine triplet excitons within the PVK:FIr6 emissive layer. []

- Various carbazole derivatives: Several carbazole-based host materials with high triplet energy levels and good hole-injection properties have demonstrated promising results in FIr6-based devices. [, , , , ]

Q4: How does the energy level offset between FIr6 and the host material affect device performance?

A5: The energy level alignment between FIr6 and the host significantly impacts charge injection and transport. For instance, using bis(4-(N-carbazolyl)phenyl)dimethylsilane (Me2SiCBP2) as the host resulted in near barrier-free hole injection into FIr6, leading to high device efficiency. [] In contrast, using N,N′-dicarbazolyl-3,5-benzene (mCP) resulted in a hole injection barrier, reducing device efficiency. []

Q5: How does modifying the structure of FIr6 affect its photophysical properties and OLED performance?

A6: While FIr6 itself has been extensively studied, researchers have explored structural modifications to fine-tune its properties. For instance, replacing the tetrakis(1-pyrazolyl)borate ancillary ligand with picolinate (FIrpic) leads to a slight red-shift in emission color while maintaining high efficiency. [, , , , ] Other modifications include introducing electron-withdrawing groups to achieve deeper blue emission, albeit sometimes at the cost of quantum yield. [, , ]

Q6: What are the potential applications of FIr6 in OLED technology?

A6: FIr6 is a promising candidate for developing:

- High-efficiency deep-blue OLEDs: These are crucial for achieving wide color gamuts in displays and for solid-state lighting applications. [, , , , ]

- White OLEDs: By combining FIr6 with other phosphorescent emitters, researchers have demonstrated highly efficient white OLEDs suitable for both display and lighting. [, , ]

- Solution-processed OLEDs: The compatibility of FIr6 with solution processing techniques makes it attractive for large-area and flexible OLED fabrication. [, , ]

Q7: What are the current research directions focusing on FIr6 and its applications in OLEDs?

A7: Ongoing research efforts aim to address the challenges associated with FIr6, such as:

- Improving efficiency and reducing efficiency roll-off: This involves exploring novel host materials [, , , ] and device architectures. [, ]

- Achieving deeper blue emission: This requires designing new FIr6 derivatives with modified ligand systems while maintaining high quantum yields. [, , ]

- Developing environmentally friendly and cost-effective fabrication processes: This includes exploring solution processing techniques and alternative materials. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 4-methoxy-6-methyl-](/img/no-structure.png)

![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)